molecular formula C22H21N3O5 B13376188 (3aS,6R)-2-[4-(acetylamino)phenyl]-N-(furan-2-ylmethyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide

(3aS,6R)-2-[4-(acetylamino)phenyl]-N-(furan-2-ylmethyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide

Cat. No.: B13376188
M. Wt: 407.4 g/mol
InChI Key: NFHGWUKHLZOREH-AITKFJGESA-N
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Description

3-[4-(acetylamino)phenyl]-N-(2-furylmethyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxamide is a complex organic compound that features a unique tricyclic structure. This compound is characterized by the presence of multiple functional groups, including an acetylamino group, a furan ring, and a carboxamide group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(acetylamino)phenyl]-N-(2-furylmethyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxamide can be approached through multi-step organic synthesis. A possible synthetic route might involve:

    Formation of the tricyclic core: This could be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic structure.

    Introduction of the acetylamino group: This step might involve the acetylation of an amino group on the phenyl ring.

    Attachment of the furan ring: This could be done through a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the carboxamide group: This might involve the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and scale-up of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the phenyl ring.

    Reduction: Reduction reactions might target the carbonyl groups present in the structure.

    Substitution: The acetylamino group and the furan ring might be involved in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might also make it a subject of study in structural chemistry.

Biology

In biology, the compound might be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be explored for its potential pharmacological activities. Its multiple functional groups might allow it to interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound might find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[4-(acetylamino)phenyl]-N-(2-furylmethyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interaction with receptors: Modulating receptor activity.

    Interference with nucleic acids: Affecting DNA or RNA function.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(acetylamino)phenyl]-N-(2-thienylmethyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    3-[4-(acetylamino)phenyl]-N-(2-pyridylmethyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of 3-[4-(acetylamino)phenyl]-N-(2-furylmethyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxamide lies in its specific combination of functional groups and its tricyclic structure, which might confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C22H21N3O5

Molecular Weight

407.4 g/mol

IUPAC Name

(1S,7R)-3-(4-acetamidophenyl)-N-(furan-2-ylmethyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

InChI

InChI=1S/C22H21N3O5/c1-13(26)24-14-4-6-15(7-5-14)25-12-22-9-8-17(30-22)18(19(22)21(25)28)20(27)23-11-16-3-2-10-29-16/h2-10,17-19H,11-12H2,1H3,(H,23,27)(H,24,26)/t17-,18?,19?,22-/m1/s1

InChI Key

NFHGWUKHLZOREH-AITKFJGESA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N2C[C@@]34C=C[C@@H](O3)C(C4C2=O)C(=O)NCC5=CC=CO5

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2CC34C=CC(O3)C(C4C2=O)C(=O)NCC5=CC=CO5

Origin of Product

United States

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